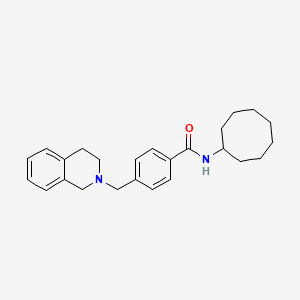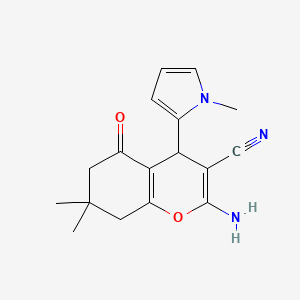![molecular formula C20H17BrN2O2 B11565909 3-(3-bromophenoxy)-N'-[(E)-naphthalen-2-ylmethylidene]propanehydrazide](/img/structure/B11565909.png)
3-(3-bromophenoxy)-N'-[(E)-naphthalen-2-ylmethylidene]propanehydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-bromophenoxy)-N’-[(E)-naphthalen-2-ylmethylidene]propanehydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromophenoxy group and a naphthalenylmethylidene moiety connected through a propanehydrazide linkage.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-bromophenoxy)-N’-[(E)-naphthalen-2-ylmethylidene]propanehydrazide typically involves a multi-step process. One common method includes the following steps:
Preparation of 3-bromophenol: This is achieved by bromination of phenol using bromine in the presence of a catalyst.
Formation of 3-bromophenoxypropanehydrazide: 3-bromophenol is reacted with 3-chloropropanehydrazide in the presence of a base to form 3-(3-bromophenoxy)propanehydrazide.
Condensation with naphthalen-2-carbaldehyde: The final step involves the condensation of 3-(3-bromophenoxy)propanehydrazide with naphthalen-2-carbaldehyde under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-bromophenoxy)-N’-[(E)-naphthalen-2-ylmethylidene]propanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
3-(3-bromophenoxy)-N’-[(E)-naphthalen-2-ylmethylidene]propanehydrazide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of 3-(3-bromophenoxy)-N’-[(E)-naphthalen-2-ylmethylidene]propanehydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-bromophenoxy)-N’-[(E)-naphthalen-2-ylmethylidene]propanehydrazide: Similar structure but with a different position of the bromine atom.
3-(3-chlorophenoxy)-N’-[(E)-naphthalen-2-ylmethylidene]propanehydrazide: Chlorine atom instead of bromine.
3-(3-bromophenoxy)-N’-[(E)-benzylidene]propanehydrazide: Benzylidene group instead of naphthalen-2-ylmethylidene.
Uniqueness
The uniqueness of 3-(3-bromophenoxy)-N’-[(E)-naphthalen-2-ylmethylidene]propanehydrazide lies in its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both bromophenoxy and naphthalen-2-ylmethylidene groups allows for diverse interactions and applications in various fields.
Propiedades
Fórmula molecular |
C20H17BrN2O2 |
|---|---|
Peso molecular |
397.3 g/mol |
Nombre IUPAC |
3-(3-bromophenoxy)-N-[(E)-naphthalen-2-ylmethylideneamino]propanamide |
InChI |
InChI=1S/C20H17BrN2O2/c21-18-6-3-7-19(13-18)25-11-10-20(24)23-22-14-15-8-9-16-4-1-2-5-17(16)12-15/h1-9,12-14H,10-11H2,(H,23,24)/b22-14+ |
Clave InChI |
CZHOPPYDOOTWMB-HYARGMPZSA-N |
SMILES isomérico |
C1=CC=C2C=C(C=CC2=C1)/C=N/NC(=O)CCOC3=CC(=CC=C3)Br |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)C=NNC(=O)CCOC3=CC(=CC=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(E)-{2-[(2-nitrophenyl)carbonyl]hydrazinylidene}methyl]naphthalen-2-yl 4-chlorobenzoate](/img/structure/B11565829.png)
![N'-[(1E)-1-(4-Tert-butylphenyl)ethylidene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B11565834.png)
![10-Chloro-6-methyl-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B11565836.png)
![N-{(E)-[5-(pyridin-2-ylsulfanyl)furan-2-yl]methylidene}biphenyl-4-amine](/img/structure/B11565837.png)
![N-({N'-[(E)-[3-Bromo-4-(dimethylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B11565842.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B11565849.png)
![N-(4-bromo-3-methylphenyl)-6-(4-fluorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11565851.png)
![2-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-N-(4-chloro-2-methylphenyl)-2-oxoacetamide](/img/structure/B11565855.png)

![4-methyl-N-(4-{[(2E)-2-{4-[(4-methylbenzyl)oxy]benzylidene}hydrazinyl]carbonyl}benzyl)-N-(quinolin-8-yl)benzenesulfonamide](/img/structure/B11565860.png)
![2-(benzyloxy)-N'-[(E)-(2,3-dichlorophenyl)methylidene]benzohydrazide](/img/structure/B11565865.png)

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone](/img/structure/B11565872.png)
![(2E)-3-[5-(3-chloro-4-methylphenyl)furan-2-yl]-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]prop-2-enamide](/img/structure/B11565883.png)
